molecular formula C30H20S2 B14206138 2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene CAS No. 849605-94-3

2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene

Cat. No.: B14206138
CAS No.: 849605-94-3
M. Wt: 444.6 g/mol
InChI Key: ZNMREINAVNLRBH-UHFFFAOYSA-N
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Description

2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene is a heterocyclic compound that features a thieno[3,2-b]thiophene core substituted with biphenyl groups at the 2 and 5 positions. This compound is part of a broader class of thienothiophenes, which are known for their stable, electron-rich structures and significant applications in various fields, including optoelectronics and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene typically involves the Stille coupling reaction. This method uses thieno[3,2-b]thiophene as the starting material, which is then reacted with dibromo compounds in the presence of a palladium catalyst to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Stille coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene involves its interaction with various molecular targets and pathways. Its electron-rich structure allows it to participate in electron transfer processes, making it effective in applications like organic electronics. In biological systems, its mechanism may involve binding to specific proteins or enzymes, thereby modulating their activity .

Properties

CAS No.

849605-94-3

Molecular Formula

C30H20S2

Molecular Weight

444.6 g/mol

IUPAC Name

2,5-bis(4-phenylphenyl)thieno[3,2-b]thiophene

InChI

InChI=1S/C30H20S2/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-29-30(31-27)20-28(32-29)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H

InChI Key

ZNMREINAVNLRBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(S3)C=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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